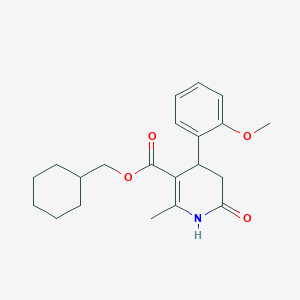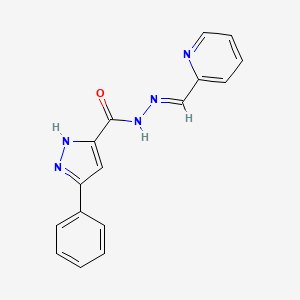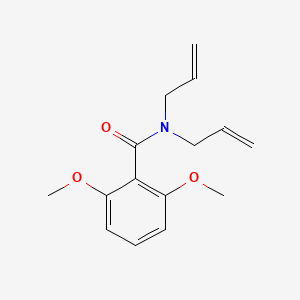![molecular formula C17H18N4 B5611394 2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B5611394.png)
2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The chemical "2-amino-4-(3-pyridinyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile" is a complex molecule with potential applications in various fields of chemistry and materials science. Its structure suggests a blend of cyclic and aromatic components, offering unique chemical and physical properties.
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multistep chemical reactions, including condensation, cyclization, and substitution reactions. For instance, multicomponent reactions provide a method to synthesize a wide range of pyridine derivatives with high yields and board substrate functional groups, indicating potential pathways for synthesizing the target compound (Mahmoud & El-Sewedy, 2018).
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including the target compound, can be characterized by X-ray crystallography, revealing detailed aspects of their crystal packing and intermolecular interactions. These studies show how subtle changes in substituents can significantly affect the molecular geometry and supramolecular assembly (Vishnupriya et al., 2014).
Chemical Reactions and Properties
The chemical behavior of "this compound" can be anticipated based on related compounds. Pyridine derivatives participate in various chemical reactions, including cyclocondensation and multicomponent reactions, which can be used to synthesize novel structures with diverse functional groups (Bergner et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, of pyridine derivatives can be significantly influenced by their molecular structure. The introduction of different substituents can alter these properties, potentially leading to materials with desirable solubility and thermal stability for various applications.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity/basicity, of the target compound can be inferred from its structural analogs. The presence of the pyridine ring and nitrile groups suggests that it may exhibit basicity due to the nitrogen atoms, while the cyclic structure may confer stability against various chemical reactions.
- Mahmoud & El-Sewedy (2018) on solvent-free synthesis of pyridine derivatives for corrosion inhibition (link).
- Vishnupriya et al. (2014) on the crystal structure of hexahydrocycloocta[b]pyridine derivatives (link).
- Bergner et al. (2009) on the cyclocondensation reactions for synthesizing pyrrole derivatives (link).
properties
IUPAC Name |
2-amino-4-pyridin-3-yl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c18-10-14-16(12-6-5-9-20-11-12)13-7-3-1-2-4-8-15(13)21-17(14)19/h5-6,9,11H,1-4,7-8H2,(H2,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQFJHHWHMSBLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(C(=N2)N)C#N)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-{[4-(benzyloxy)phenoxy]acetyl}carbonohydrazonoyl)-4-methoxyphenyl acetate](/img/structure/B5611316.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[6-(trifluoromethyl)-3-pyridinyl]methyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5611322.png)
![N-(2-hydroxycyclohexyl)-N-methylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5611336.png)

![4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B5611343.png)
![ethyl 4-(1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)benzoate](/img/structure/B5611358.png)



![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5611388.png)
![N-[2-(aminocarbonyl)phenyl]-2-(2-phenylethyl)benzamide](/img/structure/B5611398.png)
![3-{(3R*,4S*)-4-(4-methylpiperazin-1-yl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}propan-1-ol](/img/structure/B5611405.png)

